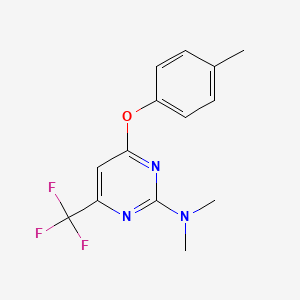

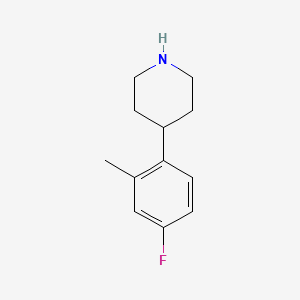

![molecular formula C8H9ClF3N3O2S B2978083 N'-[3-氯-5-(三氟甲基)-2-吡啶基]-N'-甲基甲磺酰肼 CAS No. 339276-24-3](/img/structure/B2978083.png)

N'-[3-氯-5-(三氟甲基)-2-吡啶基]-N'-甲基甲磺酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present . The trifluoromethyl group, for example, is known for its high electronegativity and can influence the reactivity of the compound .科学研究应用

分子建模和实验研究

对与目标化合物具有结构相似性的基于吡啶的离子液体的研究揭示了其热力学和输运性质的见解。Cadena 等人 (2006) 对几种基于吡啶的离子液体进行了实验和分子动力学联合研究,提供了自扩散率、扩散活化能和密度和热容等体积性质的数据。这些发现有助于理解类似化合物在包括工业过程和材料科学在内的各种应用中的行为 (Cadena et al., 2006).

磺酰胺作为阳离子环化的新型终止剂

Haskins 和 Knight (2002) 的研究探索了三氟甲磺酸(三氟酸)在诱导环化反应中的催化潜力,证明了磺酰胺在终止阳离子级联反应中的效率。这突出了磺酰胺基团(以及相关化合物的扩展)在多环系统合成中的效用,为有机合成和药物化学提供了潜在的应用 (Haskins & Knight, 2002).

磺酰胺衍生物的抗菌活性

Özdemir 等人 (2009) 合成了磺酰胺衍生物,包括甲磺酸酰肼衍生物,并研究了它们对各种细菌的抗菌活性。这项研究指出了此类化合物潜在的生物医学应用,特别是在开发新的抗菌剂方面 (Özdemir et al., 2009).

用于混合超级电容器的电聚合

Biso 等人 (2008) 研究了离子液体(包括 N-丁基-N-甲基-吡咯烷鎓三氟甲磺酸盐)作为聚(3-甲基噻吩)电聚合的介质。他们的工作旨在提高混合超级电容器的性能,说明了类似化合物在推进储能技术中的作用 (Biso et al., 2008).

化学合成和材料科学

对各种磺酸盐和磺酰胺衍生物(包括离子液体和超酸催化剂)的合成、表征和应用的研究强调了这些化合物广泛应用于化学合成和材料科学。例如,吡啶衍生物的直接甲基化和三氟乙基化研究为离子液体提供了途径,这对于绿色化学和工业应用具有影响 (Zhang, Martin, & Desmarteau, 2003).

作用机制

Target of Action

The primary target of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide is thought to be the spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the structure and function of cells.

Mode of Action

It is believed to interact with its targets by affecting the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction leads to changes in the structure and function of the cells, inhibiting their growth and proliferation .

Biochemical Pathways

The compound’s interaction with spectrin-like proteins affects various biochemical pathways within the oomycetes. It disrupts the normal functioning of the cells, leading to their death . The exact biochemical pathways affected by N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide are still under investigation.

Result of Action

The action of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide results in the inhibition of the growth of oomycetes. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . This leads to the control of diseases caused by oomycetes, such as late blight of potato .

属性

IUPAC Name |

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClF3N3O2S/c1-15(14-18(2,16)17)7-6(9)3-5(4-13-7)8(10,11)12/h3-4,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLAWKXFFMAQLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

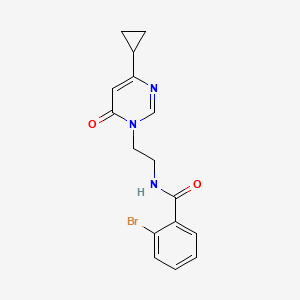

![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2978000.png)

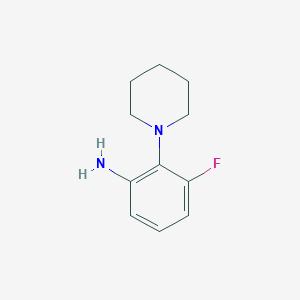

![5-[2-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2978003.png)

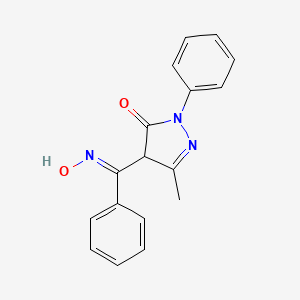

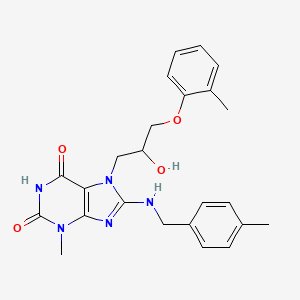

![8-(4-methoxyphenyl)-N-(3-methylbutyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978004.png)

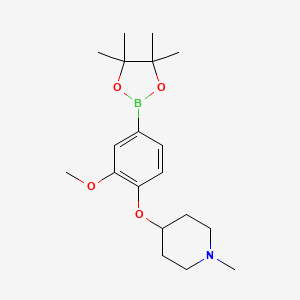

![3-[(2S)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidin-2-yl]prop-2-ynoic acid](/img/structure/B2978008.png)

![1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2978010.png)

![2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2978015.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B2978019.png)